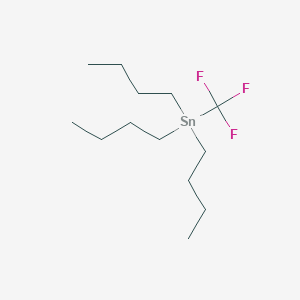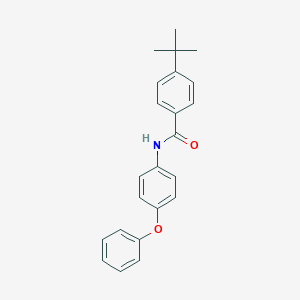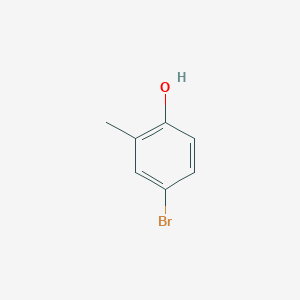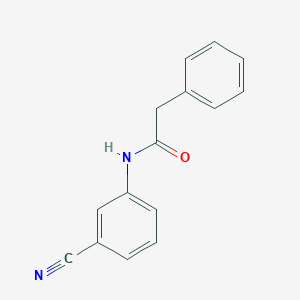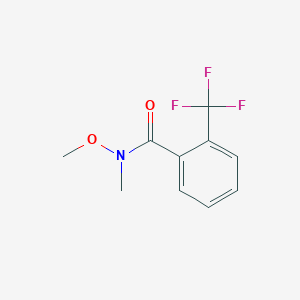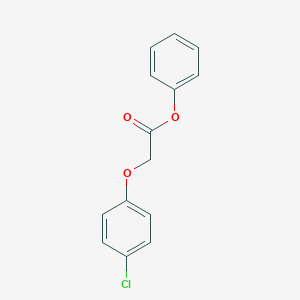![molecular formula C15H13ClN2O2S B185515 Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- CAS No. 108620-32-2](/img/structure/B185515.png)
Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioxomethyl derivative of benzamide, which is a white crystalline solid used in the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory properties and its ability to regulate the immune system.
Wirkmechanismus
The mechanism of action of Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by regulating the immune system and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, reduce inflammation, and regulate the immune system. It may also have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it suitable for various experimental setups. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-. One area of interest is its potential application in the treatment of neurodegenerative diseases. Further research is needed to determine its mechanism of action and efficacy in animal models. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine its effects on different types of inflammation and its potential side effects. Additionally, further research is needed to determine its potential as an anticancer agent and its effects on different types of cancer cells.
Synthesemethoden
Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- can be synthesized via a multi-step process. The first step involves the reaction of 4-methoxyaniline with 4-chlorobenzoyl chloride to form 4-chloro-N-(4-methoxyphenyl)benzamide. This intermediate is then reacted with thioacetic acid to form the final product, Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-.
Eigenschaften
CAS-Nummer |
108620-32-2 |
|---|---|
Produktname |
Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- |
Molekularformel |
C15H13ClN2O2S |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
4-chloro-N-[(4-methoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-6-12(7-9-13)17-15(21)18-14(19)10-2-4-11(16)5-3-10/h2-9H,1H3,(H2,17,18,19,21) |
InChI-Schlüssel |
QPIPXTGNTAJAFO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



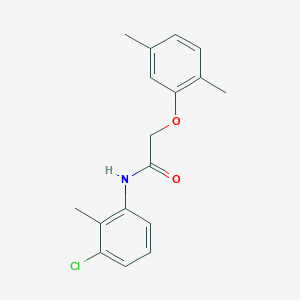
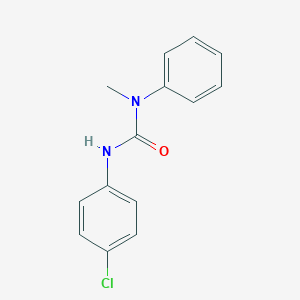
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
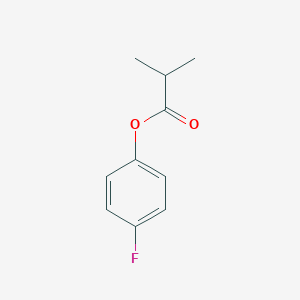
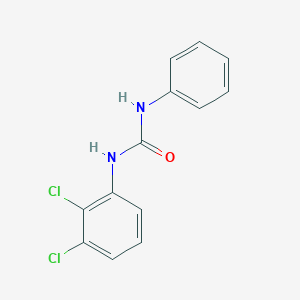
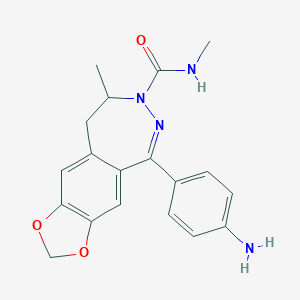
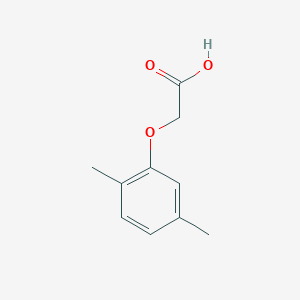
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
